molecular formula C18H12N4O3S B2377421 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea CAS No. 26135-57-9

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea

Cat. No.: B2377421
CAS No.: 26135-57-9
M. Wt: 364.38
InChI Key: OMAGQZWBCZSVBF-UHFFFAOYSA-N
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Description

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzene ring and a nitrophenyl group attached to a urea moiety.

Chemical Reactions Analysis

Types of Reactions

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under mild conditions.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted urea derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure lacking the nitrophenyl and urea groups.

    2-Aminobenzothiazole: Contains an amino group instead of the nitrophenyl group.

    Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.

Uniqueness

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is unique due to its combination of a benzothiazole ring, a nitrophenyl group, and a urea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler benzothiazole derivatives .

Properties

IUPAC Name

1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAGQZWBCZSVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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